molecular formula C15H21N3O2 B2511758 N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide CAS No. 2380171-35-5

N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide

Cat. No.: B2511758
CAS No.: 2380171-35-5
M. Wt: 275.352
InChI Key: FYVYUOFNKSALIG-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a pyridin-3-yloxy moiety, and an azetidine ring, making it an interesting subject for research in medicinal chemistry and other areas.

Preparation Methods

The synthesis of N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide typically involves several steps, including the formation of the azetidine ring and the introduction of the pyridin-3-yloxy moiety. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridin-3-yloxy Moiety: This step often involves nucleophilic substitution reactions where a pyridin-3-yloxy group is introduced to the azetidine ring.

    Final Coupling: The cyclopentyl group is introduced through coupling reactions, often using reagents like cyclopentyl bromide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-3-yloxy moiety, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes, making it a candidate for drug development.

    Biological Research: The compound is used in studies related to cellular pathways and molecular interactions.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, often inhibiting their activity through competitive or non-competitive mechanisms. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide can be compared with other similar compounds, such as:

    N-cyclopentyl-N’-[2-(pyridin-3-yloxy)propyl]succinamide: This compound shares a similar pyridin-3-yloxy moiety but differs in its overall structure and functional groups.

    Pyridin-3-yloxy derivatives: These compounds have variations in the substituents attached to the pyridin-3-yloxy group, leading to differences in their chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(17-13-4-1-2-5-13)18-9-12(10-18)11-20-14-6-3-7-16-8-14/h3,6-8,12-13H,1-2,4-5,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVYUOFNKSALIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC(C2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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